![molecular formula C18H19N3O8S B4192775 methyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4192775.png)
methyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
Overview
Description
Methyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate, also known as MNNG, is a synthetic compound that has been widely used in scientific research. MNNG is a potent mutagen and carcinogen, and its ability to induce DNA damage has been extensively studied.
Scientific Research Applications
Methyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been extensively used in scientific research to induce DNA damage and study the mechanisms of carcinogenesis. It is commonly used to induce mutations in bacterial and mammalian cells, and its mutagenic properties have been studied in detail. methyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has also been used to study the effects of DNA damage on cell cycle progression and cell death.
Mechanism of Action
Methyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate induces DNA damage by alkylating the guanine base in DNA. This leads to the formation of O6-methylguanine, which can mispair with thymine during DNA replication, leading to mutations. methyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate can also induce DNA double-strand breaks, which can lead to chromosomal aberrations and cell death.
Biochemical and Physiological Effects
methyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to induce a variety of biochemical and physiological effects. It can induce apoptosis in cells and has been shown to activate the p53 tumor suppressor pathway. methyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate can also induce oxidative stress and has been shown to increase the production of reactive oxygen species in cells.
Advantages and Limitations for Lab Experiments
Methyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is a potent mutagen and carcinogen, and its ability to induce DNA damage makes it a valuable tool for studying the mechanisms of carcinogenesis. However, the use of methyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate in lab experiments has several limitations. methyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is highly toxic and can be hazardous to handle. It also has a short half-life and can rapidly degrade in aqueous solutions.
Future Directions
There are several future directions for research on methyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate. One area of research is the development of new methods for synthesizing methyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate that are more efficient and less hazardous. Another area of research is the development of new techniques for studying the effects of methyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate on DNA damage and repair. Finally, there is a need for further research on the potential therapeutic applications of methyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate, particularly in the treatment of cancer.
Conclusion
In conclusion, methyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is a synthetic compound that has been widely used in scientific research to induce DNA damage and study the mechanisms of carcinogenesis. Its mutagenic properties have been extensively studied, and it has been shown to induce a variety of biochemical and physiological effects. While methyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has several advantages for lab experiments, its use also has several limitations. There are several future directions for research on methyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate, and further studies are needed to fully understand its potential therapeutic applications.
properties
IUPAC Name |
methyl 4-[[2-(2-methoxy-N-methylsulfonyl-5-nitroanilino)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O8S/c1-28-16-9-8-14(21(24)25)10-15(16)20(30(3,26)27)11-17(22)19-13-6-4-12(5-7-13)18(23)29-2/h4-10H,11H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZMPOMSTFLCQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)NC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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